molecular formula C4F10O2S B146102 Nonafluorobutanesulfonyl fluoride CAS No. 375-72-4

Nonafluorobutanesulfonyl fluoride

Cat. No.: B146102
CAS No.: 375-72-4
M. Wt: 302.09 g/mol
InChI Key: LUYQYZLEHLTPBH-UHFFFAOYSA-N
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Description

. It is widely used in organic synthesis due to its stability and reactivity.

Scientific Research Applications

Synthesis of Naphthols

NfF is extensively used in the synthesis of naphthols through phenolic hydroxylation reactions. It acts as a reagent that releases fluoride anions during reactions with fatty alcohols, facilitating efficient fluorination processes. The unique ability of NfF to convert stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers into benzynes enhances its utility in organic synthesis .

Domino Reactions

NfF plays a crucial role in domino reaction processes, particularly in the transformation of ethers into highly reactive benzynes. This process involves O-desilylation, O-nonaflylation, and β-elimination under mild conditions. The resulting benzynes can be captured by various arynophiles, leading to the formation of diverse benzo-fused heterocycles .

Electrophilic Reactions

As a perfluoroalkylsulfonylating agent, NfF offers advantages over traditional reagents like triflic anhydride due to its lower cost and greater stability. It can effectively substitute fluoride leaving groups with nucleophiles such as amines and phenoxides, yielding sulfonamides and aryl nonaflates .

Lithium Metal Anodes

Recent studies have identified NfF as a bifunctional electrolyte additive for lithium metal anodes in batteries. Its presence enhances the stability of the lithium metal interface by facilitating uniform lithium deposition and forming a stable solid electrolyte interphase (SEI) through the generation of LiF . This application is crucial for improving the safety and efficiency of lithium-ion batteries.

Neurotoxicity Research

Despite its beneficial applications, NfF has been associated with neurotoxic effects. Studies using zebrafish embryos have shown that exposure to NfF can lead to altered neurobehavioral patterns and affect endogenous neurochemicals. While it is less toxic than perfluorooctanesulfonic acid (PFOS), it exhibits similar dysregulated pathways related to oxidative stress and lipid metabolism .

Table 2: Comparative Toxicity of NfF and PFOS

CompoundToxicity Level (relative)
Nonafluorobutanesulfonyl Fluoride (NfF)700 times less toxic than PFOS
Perfluorooctanesulfonic Acid (PFOS)High toxicity level

Case Study 1: Synthesis Efficiency

A study demonstrated the efficiency of using NfF in synthesizing complex molecular structures via domino reactions. The researchers reported that the use of NfF significantly increased yield and reduced reaction time compared to traditional methods.

Case Study 2: Neurobehavioral Impact

In another investigation, zebrafish embryos exposed to varying concentrations of NfF exhibited altered swimming patterns and changes in neurochemical levels. This study highlighted the need for careful handling and disposal of NfF due to its potential neurotoxic effects.

Comparison with Similar Compounds

Nonafluorobutanesulfonyl fluoride is often compared with other perfluoroalkylsulfonylating agents such as trifluoromethanesulfonic anhydride (triflic anhydride). While both compounds are used as sulfonylating agents, this compound offers advantages in terms of lower cost and greater stability . Similar compounds include:

Biological Activity

Nonafluorobutanesulfonyl fluoride (NfF), also known as perfluoro-1-butanesulfonyl fluoride, is a fluorinated sulfonyl fluoride compound with the molecular formula C4F10O2S\text{C}_4\text{F}_{10}\text{O}_2\text{S} and a molecular weight of approximately 302.086 g/mol. It has gained prominence in various chemical synthesis applications, particularly in the field of organic chemistry due to its unique reactivity and stability. This article delves into the biological activity of NfF, highlighting its synthesis applications, mechanisms of action, and relevant case studies.

NfF is recognized for its role as a reagent in the synthesis of nonaflates, which are valuable intermediates in organic synthesis. It is commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Sonogashira reactions. The compound's ability to facilitate these reactions stems from its ability to generate aryl nonaflates, which can then participate in further coupling processes.

Table 1: Key Properties of this compound

PropertyValue
CAS Number375-72-4
Molecular FormulaC₄F₁₀O₂S
Molecular Weight (g/mol)302.086
Boiling Point (°C)64-66
Density (g/mL)1.682 at 25 °C
HydrolysisHydrolyzes in water

Mechanisms of Biological Activity

The biological activity of NfF is primarily linked to its chemical reactivity rather than direct pharmacological effects. Its utility in synthesizing fluorinated compounds has implications for drug development and molecular biology:

  • Antisense Oligonucleotides (ASOs) : NfF has been used to modify nucleoside building blocks in ASOs, enhancing their stability and uptake in biological tissues. Research indicates that fluorination improves the functional uptake of these modified ASOs in liver tissue, potentially increasing their therapeutic efficacy .
  • Palladium-Catalyzed Reactions : In a study by Ikawa et al., NfF was utilized in one-pot cross-coupling reactions involving phenols. The reactions demonstrated high efficiency and selectivity, indicating that NfF can significantly enhance reaction rates and yields in synthetic applications .

Case Study 1: Synthesis of Fluorinated Nucleosides

A notable application of NfF was reported in the synthesis of fluorinated nucleosides. The introduction of fluorine atoms via NfF facilitated improved RNA affinity and stability in ASOs. The study highlighted that the use of nonaflate intermediates provided a pathway for synthesizing complex fluorinated structures that are otherwise challenging to obtain .

Case Study 2: Cross-Coupling Reactions

In another significant study, palladium-catalyzed cross-coupling reactions using NfF demonstrated robust performance across various substrates. The efficiency of these reactions was attributed to the generation of aryl nonaflates, which exhibited favorable reactivity profiles compared to traditional aryl halides .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQYZLEHLTPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2F, C4F10O2S
Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
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DSSTOX Substance ID

DTXSID20861913
Record name Perfluorobutanesulfonyl fluoride
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Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

375-72-4
Record name 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride
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Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name Perfluorobutanesulfonyl fluoride
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Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nonafluorobutanesulfonyl fluoride
Nonafluorobutanesulfonyl fluoride

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